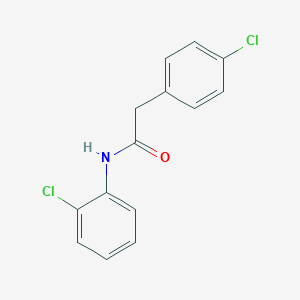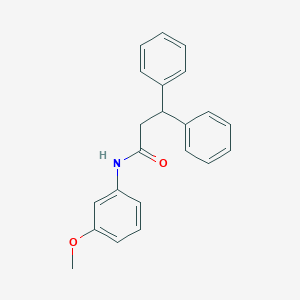
N-(3-methoxyphenyl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-3,3-diphenylpropanamide, also known as F13714, is a chemical compound that has gained attention in recent years for its potential therapeutic applications. This compound has been found to have various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
科学的研究の応用
N-(3-methoxyphenyl)-3,3-diphenylpropanamide has been studied for its potential therapeutic applications in various areas of medicine. One of the most promising applications is in the treatment of epilepsy. Studies have shown that N-(3-methoxyphenyl)-3,3-diphenylpropanamide has anticonvulsant effects in animal models of epilepsy, and it may be a potential candidate for the development of new antiepileptic drugs. N-(3-methoxyphenyl)-3,3-diphenylpropanamide has also been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-3,3-diphenylpropanamide is not fully understood. However, studies have suggested that it may exert its effects by modulating the activity of certain ion channels in the brain, such as the voltage-gated sodium channels and the transient receptor potential vanilloid 1 (TRPV1) channels. N-(3-methoxyphenyl)-3,3-diphenylpropanamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Studies have shown that N-(3-methoxyphenyl)-3,3-diphenylpropanamide has various biochemical and physiological effects. For example, N-(3-methoxyphenyl)-3,3-diphenylpropanamide has been found to increase the threshold for seizures in animal models of epilepsy. It has also been found to reduce pain and inflammation in animal models of these conditions. N-(3-methoxyphenyl)-3,3-diphenylpropanamide has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. Additionally, N-(3-methoxyphenyl)-3,3-diphenylpropanamide has been found to have antioxidant effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One advantage of using N-(3-methoxyphenyl)-3,3-diphenylpropanamide in lab experiments is that it has been found to have a relatively low toxicity profile. However, one limitation is that the synthesis method of N-(3-methoxyphenyl)-3,3-diphenylpropanamide is relatively complex, which may make it difficult to produce large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for research on N-(3-methoxyphenyl)-3,3-diphenylpropanamide. One area of interest is the development of new antiepileptic drugs based on the structure of N-(3-methoxyphenyl)-3,3-diphenylpropanamide. Another area of interest is the investigation of N-(3-methoxyphenyl)-3,3-diphenylpropanamide as a potential treatment for pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-3,3-diphenylpropanamide and its effects on various ion channels and enzymes.
合成法
The synthesis of N-(3-methoxyphenyl)-3,3-diphenylpropanamide involves the reaction of 3-methoxybenzaldehyde with 3,3-diphenylpropionitrile in the presence of sodium ethoxide. The resulting product is then reduced using lithium aluminum hydride to yield N-(3-methoxyphenyl)-3,3-diphenylpropanamide. The yield of this synthesis method is reported to be around 60%.
特性
分子式 |
C22H21NO2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C22H21NO2/c1-25-20-14-8-13-19(15-20)23-22(24)16-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,21H,16H2,1H3,(H,23,24) |
InChIキー |
GLFBNTASGYQFBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



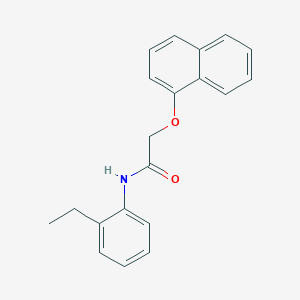
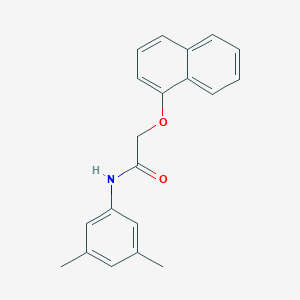

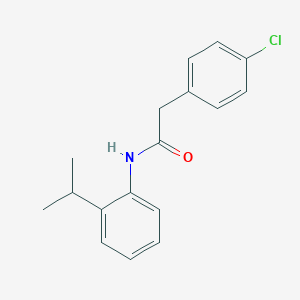
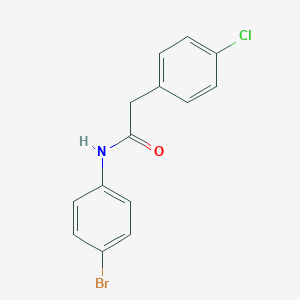




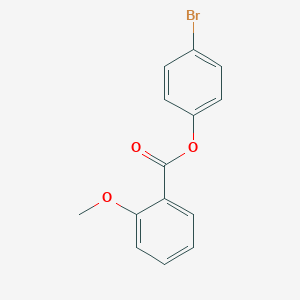
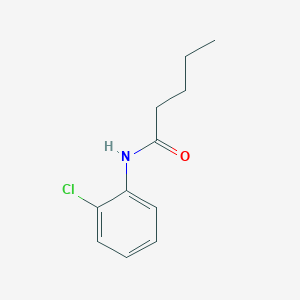
![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)

